2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline
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Overview
Description
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 4-chlorobenzyl group and a methylsulfanyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 2-aminobenzonitrile.
Formation of Quinazoline Core: The 2-aminobenzonitrile undergoes cyclization with formamide to form the quinazoline core.
Substitution Reaction: The quinazoline core is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: Finally, the methylsulfanyl group is introduced via a thiolation reaction using methylthiol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interfere with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-4-(methylsulfanyl)pyrimidine
- 2-(4-Chlorobenzyl)-4-(methylsulfanyl)benzimidazole
- 2-(4-Chlorobenzyl)-4-(methylsulfanyl)thiazole
Uniqueness
2-(4-Chlorobenzyl)-4-(methylsulfanyl)quinazoline is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards various biological targets.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-13-4-2-3-5-14(13)18-15(19-16)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDATQYNLWTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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